[(2R)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid)
Description
[(2R)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid) is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Properties
IUPAC Name |
[(2R)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2C2HF3O2/c1-7-3-2-5(7)4-6;2*3-2(4,5)1(6)7/h5H,2-4,6H2,1H3;2*(H,6,7)/t5-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOUSHWUINTLGJ-ZJIMSODOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Azetidine Core Synthesis
The (2R)-1-methylazetidin-2-yl moiety is synthesized via stereoselective cyclization or enzymatic resolution . A patent-derived approach for analogous azetidine systems involves:
- Ring-Closing Metathesis (RCM) : Utilizing Grubbs catalysts to form the azetidine ring from diene precursors.
- Asymmetric Hydrogenation : Chiral catalysts like Ru-BINAP complexes induce stereocontrol at the C2 position.
For [(2R)-1-methylazetidin-2-yl]methanamine, a plausible pathway involves Mitsunobu reaction -mediated cyclization of (2R)-2-(aminomethyl)-1-propanol with triphenylphosphine and diethyl azodicarboxylate (DEAD), followed by methylation.
Salt Formation with Trifluoroacetic Acid
The free base [(2R)-1-methylazetidin-2-yl]methanamine is treated with 2 equivalents of trifluoroacetic acid (TFA) in dichloromethane or ethyl acetate. Crystallization at −20°C yields the bis-TFA salt with ≥97% purity.
Critical Parameters for Salt Formation
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent Polarity | Dichloromethane (ε=8.9) | Enhances ion pairing |
| Temperature | −20°C | Reduces solubility |
| Equivalents of TFA | 2.0 | Prevents mono-salt |
Patent-Derived Optimization Strategies
Palladium-Catalyzed Amination
A method adapted from CA2833394C employs palladium catalysts (e.g., Pd(OAc)₂) with BINAP ligands for C–N bond formation in azetidine systems. For example:
- React 3-bromo-5-fluoro-benzotrifluoride with 4-methylimidazole using NaH in N-methylpyrrolidinone (NMP) .
- Recrystallize intermediates from heptane to achieve >99% enantiomeric excess (ee).
While this patent focuses on a benzenamine derivative, the ligand system and base choices are transferable to azetidine syntheses.
Catalytic Hydrogenation for Chirality Control
Patent US20020052494 highlights asymmetric hydrogenation using Rh-DuPhos catalysts to install the (2R) configuration in oxazine intermediates. Adapting this to azetidines:
- Hydrogenate a prochiral enamine precursor at 50 psi H₂ in methanol.
- Achieve 92–95% ee via chiral ligand modulation.
Purification and Analytical Validation
Recrystallization Protocols
Crude [(2R)-1-methylazetidin-2-yl]methanamine is purified via:
Spectroscopic Characterization
- ¹H NMR (D₂O): δ 3.45–3.20 (m, azetidine protons), 2.95 (s, N–CH₃), 2.80–2.60 (m, CH₂NH₂).
- HPLC : Retention time = 6.7 min (C18 column, 0.1% TFA in H₂O/MeCN).
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Step | Cost Driver | Mitigation Strategy |
|---|---|---|
| Chiral Catalysts | Rhodium/BINAP expense | Catalyst recycling via filtration |
| TFA Usage | High molar equivalents | Solvent recovery systems |
Chemical Reactions Analysis
Types of Reactions
[(2R)-1-methylazetidin-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry
The compound is utilized in the development of new pharmaceuticals due to its potential as a scaffold for creating various therapeutic agents. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Protein Degradation
[(2R)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid) has been identified as a component in the design of protein degraders. These molecules are crucial for targeted protein degradation, which is an emerging strategy in drug discovery aimed at eliminating disease-causing proteins from cells.
Synthesis of Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.
Case Study 1: Development of Protein Degraders
Recent studies have highlighted the role of [(2R)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid) in the synthesis of novel protein degraders targeting specific oncogenic proteins. The incorporation of this compound into degrader designs has shown promising results in preclinical models, demonstrating improved efficacy and selectivity.
Case Study 2: Synthesis Pathways
Research has documented several synthetic pathways involving [(2R)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid). One notable pathway includes its reaction with various electrophiles to generate derivatives with enhanced pharmacological properties.
Data Table of Applications
Mechanism of Action
The mechanism of action of [(2R)-1-methylazetidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can engage in hydrogen bonding and other interactions, influencing the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain.
Morpholines: Six-membered heterocycles containing both nitrogen and oxygen, used in various chemical and pharmaceutical applications.
Pyrrolidines: Five-membered nitrogen-containing rings with different chemical properties and applications.
Uniqueness
[(2R)-1-methylazetidin-2-yl]methanamine is unique due to its four-membered ring structure, which imparts distinct reactivity and stability compared to other heterocycles. This uniqueness makes it valuable in specific synthetic and research applications where other compounds may not be suitable.
Biological Activity
[(2R)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid) is a compound classified as an azetidine, characterized by its four-membered nitrogen-containing ring structure. Its chemical formula is , with a molecular weight of 328.21 g/mol. The compound is known for its significant biological activity, and its synthesis typically involves cyclization reactions followed by treatment with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt .
| Property | Value |
|---|---|
| CAS Number | 2007919-70-0 |
| Purity | 97% |
| Molecular Formula | C9H14F6N2O4 |
| Molecular Weight | 328.21 g/mol |
| IUPAC Name | (R)-(1-methylazetidin-2-yl)methanamine bis(2,2,2-trifluoroacetate) |
Biological Activity
The biological activity of [(2R)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid) has been investigated in various contexts, particularly in relation to its interaction with biological targets such as enzymes and receptors. The azetidine ring structure allows for unique reactivity and stability compared to other nitrogen-containing heterocycles.
The mechanism of action involves the compound's interaction with specific molecular targets, which may include:
- Enzymes : The azetidine ring can participate in hydrogen bonding and other interactions that influence enzyme activity.
- Receptors : It may act as a ligand in biochemical assays, impacting receptor-mediated processes.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of [(2R)-1-methylazetidin-2-yl]methanamine in various fields:
- Synthetic Applications : The compound serves as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for creating derivatives with specific biological activities .
- Pharmaceutical Development : Research indicates that derivatives of azetidine compounds can exhibit significant pharmacological properties, including anti-cancer and anti-viral activities. For example, related compounds have shown efficacy against HIV and other viral infections by inhibiting reverse transcriptase through multiple mechanisms .
- Biochemical Studies : The compound has been utilized to study enzyme mechanisms and ligand-receptor interactions, providing insights into biochemical pathways relevant to drug development .
Comparative Analysis
In comparison to similar compounds, [(2R)-1-methylazetidin-2-yl]methanamine stands out due to its four-membered ring structure, which imparts distinct reactivity profiles:
| Compound Type | Structure Characteristics | Common Applications |
|---|---|---|
| Aziridines | Three-membered rings | Organic synthesis |
| Morpholines | Six-membered rings | Pharmaceuticals |
| Pyrrolidines | Five-membered rings | Diverse chemical applications |
Q & A
Basic: What synthetic methodologies are most effective for preparing [(2R)-1-methylazetidin-2-yl]methanamine bis(trifluoroacetic acid), and how do reaction conditions influence stereochemical control?
Methodological Answer:
The synthesis typically involves acid-mediated deprotection or salt formation. For example, trifluoroacetic acid (TFA) is used to protonate the free amine group of the azetidine scaffold, forming the bis(trifluoroacetic acid) salt. A key step is maintaining stereochemical integrity during synthesis, which requires precise control of reaction temperature, solvent polarity, and acid stoichiometry. In analogous syntheses, cooling reactions to 0–5°C during TFA addition minimizes racemization . Stereochemical outcomes are verified via chiral HPLC or X-ray crystallography (see Question 2 ).
Basic: Which analytical techniques are critical for confirming the structural and stereochemical purity of this compound?
Methodological Answer:
- X-ray Crystallography : The gold standard for absolute stereochemical confirmation. SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for small molecules with chiral centers .
- NMR Spectroscopy : ¹H/¹³C NMR and 19F NMR (for TFA counterion analysis) are essential. Challenges include resolving overlapping peaks in the azetidine ring; using high-field NMR (≥500 MHz) and deuterated solvents (e.g., DMSO-d6) improves resolution .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, while tandem MS (MS/MS) identifies fragmentation patterns specific to the azetidine-TFA adduct.
Advanced: How can researchers reconcile contradictions between NMR and X-ray crystallography data when validating the compound’s structure?
Methodological Answer:
Discrepancies may arise from dynamic processes (e.g., ring puckering in azetidine) observed in solution (NMR) vs. static crystal structures (X-ray). To resolve this:
- Perform variable-temperature NMR to detect conformational flexibility .
- Use DFT calculations to model solution-state conformers and compare with X-ray data .
- Cross-validate with circular dichroism (CD) if chiral centers exhibit optical activity.
Advanced: What mechanistic role does trifluoroacetic acid play in stabilizing or destabilizing the compound under varying experimental conditions?
Methodological Answer:
TFA’s strong acidity (pKa ~0.23) ensures protonation of the amine, enhancing solubility in polar solvents (e.g., water, DMSO). However, under basic conditions (pH >7), deprotonation may lead to:
- Degradation : Hydrolysis of the azetidine ring in aqueous basic media.
- Thermal Instability : TFA’s low boiling point (72°C) necessitates low-temperature storage (<4°C) to prevent volatilization .
In biochemical assays, TFA’s non-enolizable structure (unlike acetic acid) reduces interference in enzyme kinetics, but residual TFA may require ion-exchange purification .
Advanced: What strategies optimize the purification of [(2R)-1-methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) while preserving stereochemical integrity?
Methodological Answer:
- Reverse-Phase HPLC : Use C18 columns with 0.1% TFA in the mobile phase to minimize tailing and improve peak symmetry .
- Ion-Pair Chromatography : Pair with heptafluorobutyric acid (HFBA) for better retention of polar amines.
- Crystallization : Ethyl acetate/diisopropyl ether mixtures induce crystallization without racemization, as demonstrated in analogous cephem compound syntheses .
Basic: How does the stereochemistry at the 2R position influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The (2R) configuration affects steric hindrance and electronic environment. For example:
- In SNAr reactions , the azetidine’s ring strain increases electrophilicity at adjacent carbons, but the methyl group at the 1-position may hinder nucleophilic attack.
- Kinetic studies using TFA as a proton source show accelerated reaction rates due to enhanced leaving-group ability, but stereochemical inversion must be monitored via chiral GC/MS .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee) >99%?
Methodological Answer:
- Catalyst Optimization : Use chiral auxiliaries or asymmetric catalysis (e.g., Ru-BINAP complexes) during azetidine ring formation.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor ee in real-time during TFA salt formation .
- Purification : Simulated moving bed (SMB) chromatography achieves high ee at scale but requires TFA-compatible stationary phases .
Basic: What safety considerations are critical when handling TFA in the synthesis of this compound?
Methodological Answer:
- Corrosivity : Use PTFE-lined reactors and PPE (acid-resistant gloves, face shields).
- Ventilation : TFA vapors (pungent odor) require fume hoods with scrubbers to neutralize acidic emissions .
- Waste Disposal : Neutralize with saturated NaHCO3 before disposal to avoid environmental release of free TFA .
Advanced: How does the compound interact with biological targets, and what analytical methods validate these interactions?
Methodological Answer:
The azetidine moiety may act as a bioisostere for pyrrolidine in protease inhibitors. To study interactions:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins.
- Metabolomics : LC-Orbitrap HRMS identifies metabolites, with TFA adducts distinguished via negative-ion mode .
- X-ray Crystallography : Co-crystallization with target enzymes (e.g., proteases) reveals binding modes .
Advanced: What computational tools predict the compound’s stability in formulation buffers or under physiological conditions?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate hydrolysis of the azetidine ring at varying pH (e.g., pH 7.4 for blood).
- pKa Prediction Software : ADMET Predictor or MarvinSuite estimates protonation states affecting solubility and reactivity .
- Density Functional Theory (DFT) : Models transition states for degradation pathways, guiding buffer selection (e.g., citrate vs. phosphate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
